2,2,4-Trimethyl-1,2-dihydroquinoline

説明

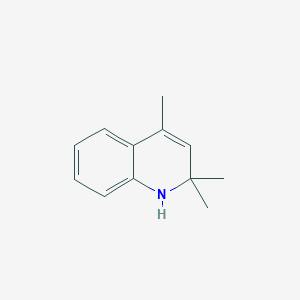

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ, CAS 147-47-7) is a heterocyclic organic compound with the molecular formula C₁₂H₁₅N and an average molecular mass of 173.259 g/mol . It is widely utilized as a ketone-amine antioxidant in rubber, polymers, and tire manufacturing due to its ability to scavenge free radicals and inhibit oxidative degradation . Industrially, TMQ is synthesized via acid-catalyzed condensation of aniline and acetone, forming monomeric intermediates that polymerize into oligomers (n = 2–4) under controlled conditions . Its structure features a dihydroquinoline core with three methyl substituents, which enhance steric protection and thermal stability .

特性

IUPAC Name |

2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31014-67-2, 26780-96-1 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025070 | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

491 to 500 °F at 743 mmHg (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992), 101 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT TAN POWDER | |

CAS No. |

147-47-7, 26780-96-1 | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026780961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone anil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0553M374Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 to 81 °F (NTP, 1992), 120 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Hydrochloric Acid Catalysis

In a representative procedure, aniline reacts with acetone at 100–140°C using 0.03–0.13 molar equivalents of HCl. Prolonged reaction times (5.5–6 hours) yield only 19% monomeric TMQ, with 64% of the product consisting of oligomers and tars. The low efficiency stems from HCl’s inability to suppress aldol condensation pathways, which favor dimerization of acetone over cyclization with aniline.

Iodine-Catalyzed Reactions

Iodine (0.5–1.0 wt%) marginally improves selectivity by stabilizing the imine intermediate. However, yields remain suboptimal (≤35%) due to iodine’s volatility at elevated temperatures (>120°C) and side reactions forming iodinated byproducts.

HF/BF₃ Co-Catalysis: Mechanism and Optimization

The synergistic combination of HF and BF₃ revolutionized TMQ synthesis, achieving monomer yields >80% while operating under atmospheric pressure. This system leverages BF₃’s Lewis acidity to activate acetone derivatives and HF’s protonating capacity to stabilize intermediates.

Catalyst Composition and Molar Ratios

Optimal performance occurs at HF:BF₃ molar ratios of 0.2:1 to 2:1, with total catalyst loading of 0.005–0.1 moles per mole of aniline. Fluoboric acid (HBF₄), a commercial HF/BF₃ adduct (1:1 molar ratio), simplifies handling and provides consistent results.

Table 1: Catalyst Performance Comparison

| Catalyst System | Temperature (°C) | Time (h) | TMQ Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| HCl (0.03 eq) | 100 | 5.5 | 19 | 64 |

| BF₃ alone | 120–140 | 6 | 69 | 22 |

| HF/BF₃ (1:1) | 120–125 | 10 | 82.3 | <10 |

Reaction Engineering

Continuous acetone feeding and simultaneous distillation of unreacted reagents are critical for high yields. In Example 1 of EP0172633B1, aniline (4.51 moles), HF (0.14 moles), and BF₃ (0.14 moles) react with acetone (22.6 moles) at 120–125°C over 10 hours. Unreacted acetone is distilled and recycled, while water (a hydrolysis byproduct) is removed to shift equilibrium toward TMQ formation. Post-reaction vacuum distillation at 15–3 Torr isolates 643.1 g of 92–95% pure TMQ (82.3% yield).

Alternative Catalytic Systems

Metal-Modified Heteropoly Acids

Recent studies explore tungsten-based catalysts, such as Zn²⁺/Sn²⁺-exchanged 12-tungstophosphoric acid on γ-Al₂O₃. Microwave-assisted synthesis (3 hours, 150°C) reportedly achieves 91% yield, though scalability remains unproven.

BF₃/Aniline Complexes

Pre-forming BF₃-aniline adducts reduces catalyst decomposition but only achieves 69.2% yield due to incomplete acetone conversion.

Industrial-Scale Production

Modern plants utilize continuous stirred-tank reactors (CSTRs) with integrated distillation columns. Key parameters include:

Table 2: Industrial Process Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–150°C |

| Pressure | Atmospheric |

| Catalyst (HF + BF₃) | 0.01–0.07 mol/mol aniline |

| Acetone Derivative | 2–5 mol/mol aniline |

Mesityl oxide (a dimer of acetone) is preferred in batch processes for its slower hydrolysis rate, minimizing side reactions during prolonged heating .

化学反応の分析

Polymerization Tendencies

TMQ is prone to polymerization under uncontrolled conditions:

-

Acid-Catalyzed Polymerization : In the absence of HF/BF₃ or HY-MMM catalysts, residual HCl promotes polymerization, reducing monomer yield .

-

Thermal Stability : Prolonged exposure to temperatures >200°C during synthesis increases oligomer formation .

Table 2: Reaction Conditions and Outcomes

| Reaction Environment | Observed Behavior | Industrial Relevance |

|---|---|---|

| Oxidative (e.g., rubber) | Scavenges reactive oxygen species (ROS) | Antioxidant stabilization |

| High-pH aqueous solutions | Hydrolysis-resistant due to aromatic stability | Environmental persistence |

-

Oxidative Stability : TMQ’s dihydroquinoline core enables radical scavenging, critical in rubber and polymer stabilization .

By-Product Utilization

By-products like N-phenylpropan-2-imine and N-isopropylidenaniline are valuable intermediates:

-

N-Phenylpropan-2-imine : Used in Schiff base synthesis for coordination chemistry .

-

N-Isopropylidenaniline : Precursor for agrochemicals and dyes .

Future Research Directions

-

Mechanistic Studies : Detailed kinetic analyses of TMQ’s oxidation and reduction pathways.

-

Green Chemistry : Development of solvent-free or low-waste synthetic routes.

科学的研究の応用

Chemistry

- Precursor in Organic Synthesis : TMQ serves as a precursor for synthesizing various organic compounds. Its derivatives can be modified to enhance specific properties, such as antioxidant activity.

- Catalyst : It is utilized as a catalyst in several chemical reactions due to its ability to stabilize reactive intermediates.

Biology

- Antioxidant Properties : TMQ has been shown to reduce oxidative stress in biological systems. For instance, studies indicate that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline can mitigate liver damage caused by acetaminophen by lowering oxidative stress markers and inflammatory cytokines .

- Pharmacological Potential : Research highlights TMQ's antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties. These activities suggest potential therapeutic applications in treating various diseases .

Medicine

- Therapeutic Applications : The compound's antioxidant properties are being explored for developing treatments for conditions linked to oxidative stress. For example, studies have shown that TMQ derivatives can improve liver function in models of drug-induced liver injury .

Rubber Industry

TMQ is predominantly used as an antioxidant in the rubber industry. It helps maintain the mechanical properties of rubber products by:

- Scavenging Free Radicals : By neutralizing ROS, TMQ prevents the degradation of rubber materials over time.

- Enhancing Durability : The incorporation of TMQ in rubber formulations leads to improved resistance against aging and environmental factors.

Food Preservation

TMQ is also applied in preserving animal nutriments and vegetable oils due to its antioxidant properties. This application helps extend shelf life and maintain quality by preventing oxidative rancidity.

Environmental Considerations

While TMQ is beneficial in various applications, its release into aquatic environments from tire wear particles poses ecological risks. Studies have indicated that TMQ can accumulate in water bodies and may have adverse effects on aquatic life . Therefore, ongoing research aims to develop eco-friendly derivatives with reduced toxicity while maintaining antioxidant efficacy .

作用機序

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinoline involves its antioxidant properties. It neutralizes acids in exothermic reactions to form salts and water. It may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . The compound’s antioxidant activity helps in preventing the oxidative degradation of materials, particularly rubber .

類似化合物との比較

Helquinoline Analogs

TMQ shares structural similarity with helquinoline derivatives, such as 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids. These analogs exhibit modified antioxidant and biological activities due to substituents at the 6- and 4-positions.

Hydroxylated TMQ Derivatives

Hydroxylation at specific positions (e.g., C5 or C7) significantly enhances TMQ’s antioxidant activity. Density Functional Theory (DFT) studies reveal that 5-OH-TMQ and 7-OH-TMQ exhibit lower bond dissociation energies (BDEs) for O–H bonds (~82–84 kcal/mol) compared to unmodified TMQ (~87 kcal/mol), indicating superior radical-scavenging efficiency. These derivatives also show reduced aquatic toxicity risks, as assessed via developmental toxicity models in silver salmon .

| Compound | BDE (O–H) (kcal/mol) | Antioxidant Activity (vs. TMQ) | Toxicity (LC₅₀, μg/L) |

|---|---|---|---|

| TMQ | 87.1 | 1.0 (baseline) | 12.5 |

| 5-OH-TMQ | 82.3 | 1.8× | 18.9 |

| 7-OH-TMQ | 83.9 | 1.5× | 21.4 |

Data sourced from DFT calculations and ecotoxicological assays

Functional Comparison with Other Rubber Antioxidants

N-Isopropyl-N-Phenyl-p-Phenylenediamine (IPPD)

IPPD, a phenylenediamine-based antioxidant, outperforms TMQ in ozone resistance but exhibits higher environmental persistence. In natural rubber vulcanizates, IPPD at 4 phr (parts per hundred rubber) increases tensile strength by 15% compared to TMQ, but its degradation products (e.g., quinones) pose significant aquatic toxicity risks . TMQ, while less efficient in ozone protection, shows better thermal stability above 150°C, making it preferable for high-temperature applications .

6PPD (N-(1,3-Dimethylbutyl)-N’-Phenyl-p-Phenylenediamine)

6PPD is a leading antiozonant in tires but generates 6PPD-quinone, a toxic degradation product linked to aquatic ecosystem damage. TMQ lacks this ozonolysis pathway, reducing its environmental hazard profile. However, 6PPD provides superior mechanical stability in tire treads under dynamic loading conditions .

| Property | TMQ | IPPD | 6PPD |

|---|---|---|---|

| Thermal Stability | >150°C | 120–140°C | 130–150°C |

| Ozone Resistance | Moderate | High | Very High |

| Aquatic Toxicity | Low (monomer) | High | Very High (6PPD-q) |

| Primary Use | Static rubber parts | Dynamic rubber | Tire treads |

Comparative data from rubber compounding studies

Polymerized vs. Monomeric Forms

TMQ is often used as a polymer (e.g., TMQ oligomers, n=2–4) to reduce volatility and improve compatibility with rubber matrices. Polymerized TMQ exhibits 20% higher retention in asphalt binders after long-term aging compared to monomeric forms, enhancing durability in road materials . Monomeric TMQ, however, shows faster migration rates in elastomers, which can lead to premature antioxidant depletion .

Toxicity and Environmental Impact

TMQ’s monomeric form demonstrates teratogenic effects in rats, causing skeletal malformations and organ defects at doses ≥6% LD₅₀ . In contrast, polymerized TMQ (RD) shows reduced bioavailability and lower acute toxicity. Environmental studies highlight TMQ’s lower persistence compared to 6PPD, but hydroxylated derivatives (e.g., 5-OH-TMQ) are recommended for eco-friendly tire formulations to mitigate risks .

生物活性

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound primarily recognized for its role as an antioxidant in various industrial applications, particularly in the rubber industry. However, its biological activity extends beyond industrial use, encompassing significant pharmacological properties such as antibacterial, antidiabetic, antimalarial, and anti-inflammatory effects. This article explores the biological activity of TMQ, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

TMQ exhibits its biological activity primarily through its antioxidant properties. It acts by scavenging reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. The compound's ability to inhibit oxidation processes is crucial in mitigating oxidative stress-related conditions.

Key Mechanisms:

- Oxidative Stress Reduction: TMQ neutralizes ROS, which are implicated in various diseases due to their potential to cause cellular damage.

- Inflammation Modulation: By reducing oxidative stress, TMQ also lowers the levels of pro-inflammatory cytokines and transcription factors such as NF-κB.

Biochemical Pathways

The primary biochemical pathway involved in TMQ's action is the oxidative pathway. TMQ interacts with various biomolecules and has been shown to influence several cellular processes:

- Antioxidant Enzyme Regulation: TMQ enhances the activity of antioxidant enzymes like catalase and glutathione peroxidase.

- Cytokine Expression: Studies have demonstrated that TMQ reduces the expression of inflammatory markers and cytokines associated with oxidative stress.

In Vivo Studies

Recent studies have highlighted the protective effects of TMQ derivatives against liver injury induced by acetaminophen in animal models. For instance:

- A study involving 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a derivative of TMQ) showed significant reductions in oxidative stress markers and inflammatory responses in rats subjected to acetaminophen-induced liver damage. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved liver function markers .

In Vitro Studies

In vitro assays have demonstrated that TMQ and its derivatives possess strong antioxidant capabilities:

- ABTS Radical Scavenging Assay: TMQ has shown effective radical scavenging activity comparable to other well-known antioxidants like BHA and BHT. The concentration-response relationship indicates a significant dose-dependent effect on reducing free radicals .

| Antioxidant | Concentration Range (µg/mL) | % Radical Scavenging |

|---|---|---|

| TMQ | 0.00 - 3.15 | High |

| BHA | 0.00 - 5.00 | Moderate |

| BHT | 0.00 - 17.50 | Low |

Applications in Medicine

The pharmacological potential of TMQ extends into therapeutic applications:

- Antibacterial Activity: TMQ has demonstrated efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in combating infections.

- Antidiabetic Properties: Research indicates that TMQ may help regulate blood glucose levels and improve insulin sensitivity.

Q & A

Q. What are the established synthesis methodologies for TMQ and its derivatives?

TMQ is synthesized via acid-catalyzed condensation reactions. A representative method involves reacting 2,4-dimethylaniline with ketones or aldehydes in the presence of a catalyst like Bi(OTf)₃. The reaction is monitored by TLC, and purification is achieved via flash chromatography (e.g., silica gel with EtOAc/cyclohexane) followed by recrystallization . Key parameters include catalyst loading, solvent choice, and reaction duration (e.g., 6 days at room temperature for high yields).

Q. How is TMQ characterized to confirm structural integrity and purity?

Analytical methods include:

- HPLC to quantify dimer/trimer content (≥70%) and detect impurities like isopropyl bis aniline (≤0.2%) .

- Melting point determination (e.g., 420–421 K for crystalline derivatives) .

- X-ray crystallography to resolve hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O interactions forming R₂²(10) dimers) .

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What is the role of TMQ as an antioxidant in rubber formulations?

TMQ inhibits oxidative degradation by scavenging free radicals and interrupting chain reactions. It is widely used in rubber products (e.g., tires, cables) due to its ability to stabilize polymers against heat and oxygen. Its efficacy is enhanced in polymerized forms (oligomers), which improve compatibility with rubber matrices .

Q. How does TMQ perform under thermal stress in industrial applications?

TMQ exhibits a softening point of 80–100°C, making it suitable for high-temperature processing. Stability is evaluated via accelerated aging tests (e.g., ASTM D573), where TMQ-containing rubber shows reduced crack formation and tensile strength loss .

Advanced Research Questions

Q. How can computational methods like DFT guide the design of eco-friendly TMQ derivatives?

Density Functional Theory (DFT) predicts the electronic properties and reactivity of TMQ derivatives. For example, substituting electron-donating groups (e.g., –OCH₃) at specific positions can enhance antioxidant activity while reducing environmental toxicity. DFT calculations optimize molecular structures for biodegradability and efficacy .

Q. What synergistic mechanisms occur when TMQ is combined with other antioxidants like 6PPD or DTDM?

TMQ and 6PPD act synergistically: TMQ scavenges alkylperoxyl radicals, while 6PPD neutralizes ozone. In rubber vulcanization, DTDM (a sulfur donor) enhances crosslinking efficiency, and TMQ mitigates oxidative side reactions. Synergy is quantified via OIT (Oxidation Induction Time) measurements and tensile retention studies .

Q. How do intermolecular interactions influence TMQ’s solid-state properties?

X-ray diffraction reveals that TMQ derivatives form infinite double chains via C–H⋯O and N–H⋯O hydrogen bonds. These interactions stabilize the crystal lattice, affecting solubility and melting behavior. Puckering parameters (e.g., θ = 67.1° for non-planar rings) are critical for understanding packing efficiency .

Q. What are the degradation pathways of TMQ, and how are its byproducts analyzed?

TMQ degrades via oxidation to quinoline derivatives or cleavage of the dihydro ring. Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts like 4-aminodiphenylamine (4-ADPA). Accelerated UV exposure tests (e.g., ASTM G154) coupled with FTIR detect carbonyl formation, indicating oxidative breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。